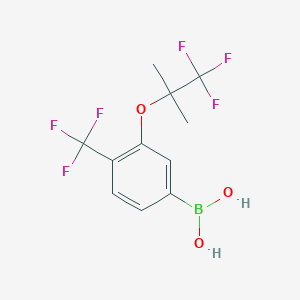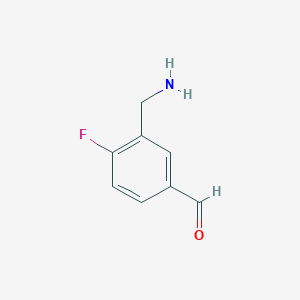
3-(Aminomethyl)-4-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-fluorobenzaldehyde: is an organic compound that features both an amino group and a fluorine atom attached to a benzaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 4-fluorobenzaldehyde followed by reduction to introduce the amino group. Another method includes the use of a Mannich reaction, where 4-fluorobenzaldehyde reacts with formaldehyde and a primary amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to ensure efficient conversion and isolation of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 3-(Aminomethyl)-4-fluorobenzoic acid.
Reduction: 3-(Aminomethyl)-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)-5-methylhexanoic acid (S-pregabalin)
Uniqueness
3-(Aminomethyl)-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The fluorine atom also enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Propiedades
Número CAS |
771573-95-6 |
|---|---|
Fórmula molecular |
C8H8FNO |
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C8H8FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H,4,10H2 |
Clave InChI |
IAPKPUUYDQVHSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


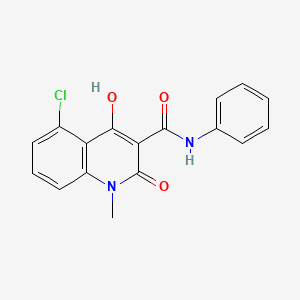
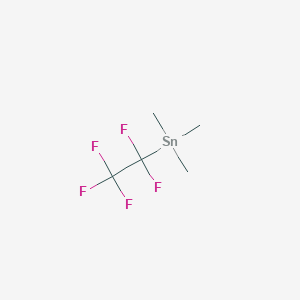
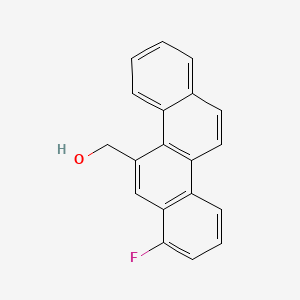
![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)


![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

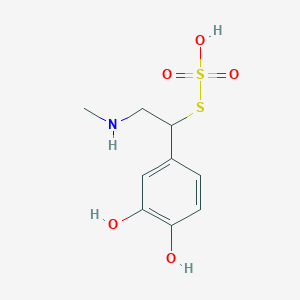
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)

